Cas no 14205-40-4 (2-Butenoic acid,3-amino-, 1,2-ethanediyl ester (9CI))
14205-40-4 structure
Product Name:2-Butenoic acid,3-amino-, 1,2-ethanediyl ester (9CI)
CAS-nummer:14205-40-4
MF:C10H16N2O4
MW:228.245042800903
CID:157296
PubChem ID:84254
Update Time:2025-04-19
2-Butenoic acid,3-amino-, 1,2-ethanediyl ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Butenoic acid,3-amino-, 1,2-ethanediyl ester (9CI)
- 1,2-ethanediyl bis(3-aminobut-2-enoate)
- 2-(3-aminobut-2-enoyloxy)ethyl 3-aminobut-2-enoate
- ethane-1,2-diyl bis(3-aminobut-2-enoate)
- Einecs 238-057-0
- Bis(3-amino-2-butenoic acid)1,2-ethanediyl ester
- NS00051530
- 14205-40-4
- DTXSID00931325
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- Inchi: 1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3
- InChI-sleutel: XKZRFLCEABGXJI-UHFFFAOYSA-N
- LACHT: O(C(C=C(C)N)=O)CCOC(C=C(C)N)=O
Berekende eigenschappen
- Exacte massa: 228.11108
- Monoisotopische massa: 228.111007
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 289
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- Topologisch pooloppervlak: 105
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.171
- Kookpunt: 405.3°Cat760mmHg
- Vlampunt: 200.2°C
- Brekindex: 1.515
- PSA: 104.64
2-Butenoic acid,3-amino-, 1,2-ethanediyl ester (9CI) Gerelateerde literatuur
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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